8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-
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Overview
Description
Preparation Methods
The synthesis of SCH486757 involves multiple steps, including the formation of the core bicyclic structure and subsequent functionalization. The key synthetic route includes the following steps:
- Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
- Functionalization: The core structure is then functionalized with bis(2-chlorophenyl)methyl and pyrimidinyl groups to yield the final compound .
Chemical Reactions Analysis
SCH486757 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to yield substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
SCH486757 exerts its effects by acting as an agonist at the nociceptin/orphanin FQ peptide receptors . These receptors are involved in various physiological processes, including pain modulation and cough suppression. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways that result in its pharmacological effects .
Comparison with Similar Compounds
SCH486757 is unique due to its high selectivity for nociceptin/orphanin FQ peptide receptors compared to other opioid receptors . Similar compounds include:
Nociceptin: A naturally occurring peptide that also acts on nociceptin/orphanin FQ peptide receptors.
Orphanin FQ: Another peptide with similar receptor affinity.
SCH221510: A related synthetic compound with similar receptor activity.
These compounds share similar mechanisms of action but differ in their chemical structures and selectivity profiles.
Properties
CAS No. |
524019-25-8 |
---|---|
Molecular Formula |
C24H23Cl2N3O |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(1S,5R)-8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2/t16-,17+,24? |
InChI Key |
MQWMHMZNBGQNMT-LDSCYUJKSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |
SMILES |
C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |
Canonical SMILES |
C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |
Appearance |
Solid powder |
524019-25-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol SCH 486757 SCH-486757 SCH486757 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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